molecular formula C25H22BrN5O5S B4190239 2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one

2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one

Cat. No.: B4190239
M. Wt: 584.4 g/mol
InChI Key: CSENQOXTSCYSOB-UHFFFAOYSA-N
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Description

2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a bromophenyl sulfonyl group, a piperazinyl group, and a nitrophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization with the desired substituents. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium catalysts, and efficient purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromophenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and piperazinyl group are known to interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the phthalazinone core, along with the bromophenyl sulfonyl, piperazinyl, and nitrophenyl groups, makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

2-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN5O5S/c1-17-21-4-2-3-5-22(21)25(32)30(27-17)24-16-19(8-11-23(24)31(33)34)28-12-14-29(15-13-28)37(35,36)20-9-6-18(26)7-10-20/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENQOXTSCYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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